Nicotinonitrile, 1-butyl-1,4-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinonitrile, 1-butyl-1,4-dihydro- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a strong odor. Nicotinonitrile, 1-butyl-1,4-dihydro- is primarily used in the synthesis of other chemical compounds and has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of Nicotinonitrile, 1-butyl-1,4-dihydro- is not well understood. However, it is believed to act as a nucleophile in chemical reactions, which allows it to participate in a wide range of organic reactions.
Biochemische Und Physiologische Effekte
Nicotinonitrile, 1-butyl-1,4-dihydro- does not have any known biochemical or physiological effects. It is primarily used in chemical reactions and has no known therapeutic or toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nicotinonitrile, 1-butyl-1,4-dihydro- in lab experiments is its versatility. It can be used in a wide range of chemical reactions and is a useful reagent in organic synthesis. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving Nicotinonitrile, 1-butyl-1,4-dihydro-. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the investigation of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research may be conducted to better understand its mechanism of action and potential applications in various fields of research.
Synthesemethoden
Nicotinonitrile, 1-butyl-1,4-dihydro- can be synthesized using several different methods. One common method involves the reaction of 1,4-dihydro-nicotinonitrile with butyl lithium in the presence of a catalyst. Another method involves the reaction of 1,4-dihydro-nicotinonitrile with butyl magnesium chloride in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Nicotinonitrile, 1-butyl-1,4-dihydro- has a wide range of applications in scientific research. It is commonly used in the synthesis of other chemical compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Eigenschaften
CAS-Nummer |
19424-18-1 |
---|---|
Produktname |
Nicotinonitrile, 1-butyl-1,4-dihydro- |
Molekularformel |
C10H14N2 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-butyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2/c1-2-3-6-12-7-4-5-10(8-11)9-12/h4,7,9H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
STKSSCUGZIFETB-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CCC(=C1)C#N |
Kanonische SMILES |
CCCCN1C=CCC(=C1)C#N |
Synonyme |
1-Butyl-1,4-dihydronicotinonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.